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Compound of Interest

Compound Name: N-(1-Oxotridecyl)glycine-d2

Cat. No.: B15138085 Get Quote

CAS Number: 3008541-80-5

This technical guide provides a comprehensive overview of N-(1-Oxotridecyl)glycine-d2, a

deuterated N-acyl amino acid. Given the limited availability of specific experimental data for the

deuterated form, this document leverages data from its non-deuterated analogue, N-(1-

Oxotridecyl)glycine (also known as N-tridecanoylglycine), as a close proxy. This approach is a

standard practice in the field of isotopic labeling, where the physicochemical and biological

properties are largely conserved.

This guide is intended for researchers, scientists, and professionals in drug development who

are interested in the synthesis, properties, and potential biological activities of this compound.

Physicochemical Properties
The following table summarizes the key computed physicochemical properties of N-(1-

Oxotridecyl)glycine. These values provide a foundational understanding of the molecule's

characteristics.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b15138085?utm_src=pdf-interest
https://www.benchchem.com/product/b15138085?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C15H29NO3 PubChem

Molecular Weight 271.40 g/mol PubChem

XLogP3 4.8 PubChem

Hydrogen Bond Donor Count 2 PubChem

Hydrogen Bond Acceptor

Count
3 PubChem

Rotatable Bond Count 14 PubChem

Exact Mass 271.21474379 Da PubChem

Topological Polar Surface Area 66.4 Å² PubChem

Heavy Atom Count 19 PubChem

Synthesis and Experimental Protocols
The synthesis of N-acyl glycines, including N-(1-Oxotridecyl)glycine, can be achieved through

several established methods. A common approach involves the acylation of glycine with the

corresponding acyl chloride or anhydride. Below is a generalized experimental protocol for the

synthesis of N-substituted glycine derivatives, which can be adapted for N-(1-

Oxotridecyl)glycine.

General Synthesis Protocol for N-Alkyl Glycine
Derivatives
A green synthesis approach for N-substituted glycine derivatives involves the reaction of an

alkyl amine with chloroacetic acid in an aqueous solution.[1] For N-(1-Oxotridecyl)glycine, a

more direct acylation method would be employed.

Materials:

Glycine

Tridecanoyl chloride
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A suitable base (e.g., sodium hydroxide or triethylamine)

An appropriate solvent (e.g., dichloromethane or a biphasic system)

Procedure:

Dissolve glycine in an aqueous solution of a base, such as sodium hydroxide, to deprotonate

the amino group.

Separately, dissolve tridecanoyl chloride in an organic solvent like dichloromethane.

Slowly add the tridecanoyl chloride solution to the glycine solution under vigorous stirring.

The reaction is typically carried out at a controlled temperature, often starting at 0°C and

gradually warming to room temperature.

The reaction mixture is stirred for several hours to ensure complete acylation.

After the reaction is complete, the organic layer is separated.

The aqueous layer is acidified to precipitate the N-(1-Oxotridecyl)glycine product.

The crude product is then collected by filtration, washed with cold water, and can be further

purified by recrystallization from a suitable solvent system.

A solid-phase synthesis approach has also been described for N-substituted glycine oligomers

(peptoids), which offers advantages in purification and library generation.[2]

Biological Activity and Signaling Pathways
N-acyl amino acids, including N-(1-Oxotridecyl)glycine, are a class of endogenous signaling

lipids with diverse biological activities. They are structurally related to endocannabinoids and

have been implicated in various physiological processes.

N-fatty acylglycines are recognized as a class of underappreciated endocannabinoid-like fatty

acid amides.[3] While specific studies on N-(1-Oxotridecyl)glycine are limited, the biological

activities of related N-acyl glycines, such as N-arachidonoylglycine and N-oleoylglycine, have

been investigated. These compounds exhibit anti-inflammatory, analgesic, and vasorelaxant

properties.[3]
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GPR18 Signaling Pathway
One of the potential molecular targets for N-acyl glycines is the G protein-coupled receptor 18

(GPR18), an orphan receptor that is considered a putative cannabinoid receptor.[3] N-

arachidonoylglycine has been shown to bind to GPR18 with relatively high affinity.[3] The

activation of GPR18 can initiate downstream signaling cascades that modulate cellular

functions.

Below is a diagram representing a plausible signaling pathway for N-acyl glycine-mediated

GPR18 activation.
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Caption: Proposed GPR18 signaling pathway for N-(1-Oxotridecyl)glycine.

Explanation of the Pathway:

Ligand Binding: N-(1-Oxotridecyl)glycine, acting as an agonist, binds to the GPR18 receptor

on the cell surface.

G Protein Activation: This binding event activates an associated inhibitory G protein (Gi/o).

Adenylyl Cyclase Inhibition: The activated alpha subunit of the Gi/o protein inhibits the

enzyme adenylyl cyclase.

cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular

concentration of cyclic AMP (cAMP).

Downstream Effects: The reduction in cAMP levels can have various downstream effects,

including the modulation of Protein Kinase A (PKA) activity and subsequent changes in the
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phosphorylation of transcription factors like CREB (cAMP response element-binding protein),

ultimately leading to altered gene expression.

Conclusion
N-(1-Oxotridecyl)glycine-d2 is a valuable tool for researchers studying the metabolism and

signaling of N-acyl amino acids. While specific experimental data for the deuterated compound

is scarce, information from its non-deuterated counterpart provides a strong foundation for

understanding its properties and potential biological roles. The synthesis of this compound is

achievable through established organic chemistry methods, and its biological activity is likely

mediated through receptors such as GPR18, influencing intracellular signaling cascades.

Further research is warranted to fully elucidate the specific functions and therapeutic potential

of this and other N-acyl glycines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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